molecular formula C19H16ClNO3 B1395526 3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone CAS No. 477846-49-4

3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone

Cat. No. B1395526
M. Wt: 341.8 g/mol
InChI Key: FIPXXWWEZJOZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

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Safety And Hazards

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properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(4-methoxyphenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-24-16-8-6-15(7-9-16)21-11-10-18(22)17(19(21)23)12-13-2-4-14(20)5-3-13/h2-11,22H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPXXWWEZJOZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone
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3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone
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3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone
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3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone
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3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone
Reactant of Route 6
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3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone

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